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molecular formula C8H9ClN2 B8741311 2-Chloro-5-cyclobutylpyrimidine

2-Chloro-5-cyclobutylpyrimidine

Cat. No. B8741311
M. Wt: 168.62 g/mol
InChI Key: PWYGDFQSAWKTFY-UHFFFAOYSA-N
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Patent
US08232404B2

Procedure details

To a 100 mL recovery flask containing 5-bromo-2-chloropyrimidine (816 mg, 4.22 mmol) was applied vacuum then placed under a nitrogen atmosphere. To the flask was added dichloromethane (3 mL), PdCl2(dppf)-CH2Cl2 (172 mg, 0.211 mmol) and then cyclobutylzinc(II) bromide (8.44 mL, 4.22 mmol, 1.3 M in THF) over 1-2 minutes. The reaction was quenched at 2 hours with 20 mL of saturated aqueous NH4Cl and 50 mL EtOAc. The organic layer was washed with 20 mL each of saturated aqueous NaHCO3 and then NaCl, dried with MgSO4, filtered and concentrated to 0.88 g of yellow oil containing some solids. This was purified by flash chromatography (5-10% EtOAc in hexanes) to yield product (253 mg, 1.50 mmol, 36%) as a faintly pale yellow liquid with some small amount of crystalline material. MS (ESI) 169.1 (M+1).
Quantity
816 mg
Type
reactant
Reaction Step One
Name
cyclobutylzinc(II) bromide
Quantity
8.44 mL
Type
reactant
Reaction Step Two
Quantity
172 mg
Type
catalyst
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[Br-].[CH:10]1([Zn+])[CH2:13][CH2:12][CH2:11]1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.ClCCl>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([CH:10]2[CH2:13][CH2:12][CH2:11]2)=[CH:7][N:6]=1 |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
816 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Step Two
Name
cyclobutylzinc(II) bromide
Quantity
8.44 mL
Type
reactant
Smiles
[Br-].C1(CCC1)[Zn+]
Step Three
Name
Quantity
172 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 2 hours with 20 mL of saturated aqueous NH4Cl and 50 mL EtOAc
Duration
2 h
WASH
Type
WASH
Details
The organic layer was washed with 20 mL each of saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl, dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 0.88 g of yellow oil
ADDITION
Type
ADDITION
Details
containing some solids
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (5-10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C1CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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